1,2,3,6-テトラ-O-ベンジル-β-D-グルコピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside (TOBG) is a synthetic carbohydrate that has been studied extensively in the context of scientific research. It has been used in a variety of applications, ranging from biochemical experiments to drug development.

科学的研究の応用

非還元性二糖の合成

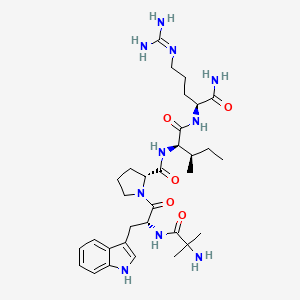

この化合物は、トレハロースと構造的に類似した非還元性二糖の合成に使用されます。 トレハロースアナログは、E-セレクチンおよび志賀毒素への結合、ならびに抗菌活性を含む、潜在的な生物学的機能に対して注目を集めています {svg_1}.

グリコシル化試薬の準備

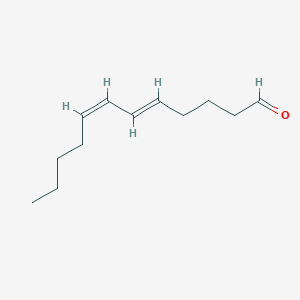

これは、1-C-α-D-グルコピラノース誘導体の合成のための試薬として役立ちます。 これらの誘導体は、さまざまな糖結合体の合成において基本的なグリコシル化反応に不可欠です {svg_2}.

アノマー効果の研究

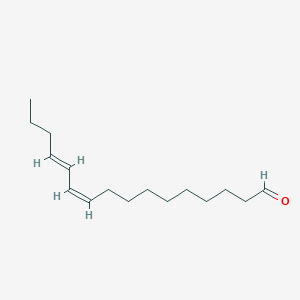

この化合物は、脱アセチル化および脱アルキル化プロセスの間のアノマー効果を理解するために、理論的研究に使用されます。 この理解は、炭水化物化学における合成経路を設計するために不可欠です {svg_3}.

生物活性マーカーの開発

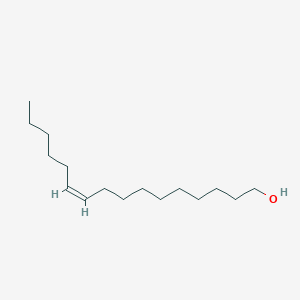

この化合物を用いて合成できるフェノール性グリコシドは、植物におけるさまざまな生物活性に関連付けられています。 これらの活性には、伝統医学において重要な抗炎症作用と利尿作用が含まれます {svg_4}.

アニオン性界面活性剤の生成

1,2,3,6-テトラ-O-ベンジル-β-D-グルコピラノシドの誘導体は、アニオン性界面活性剤の調製において貴重です。 これらの界面活性剤は、製薬および化粧品など、さまざまな産業で用途があります {svg_5}.

医薬品中間体

これは、ボグリボースやダパグリフロジンなどの抗糖尿病薬の製造における中間体です。 これらの薬は、糖尿病患者の血糖値管理に不可欠です {svg_6}.

作用機序

将来の方向性

生化学分析

Biochemical Properties

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside plays a significant role in biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It interacts with various enzymes, including glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of complex carbohydrates and glycoconjugates. Additionally, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can interact with proteins and other biomolecules through its benzyl groups, which can form hydrophobic interactions and stabilize the structure of glycosylated products .

Cellular Effects

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of glycosyltransferases, thereby affecting the glycosylation patterns of proteins and lipids within cells. This modulation can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can alter gene expression by influencing the glycosylation of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside exerts its effects through specific binding interactions with glycosyltransferases and other glycosylation-related enzymes. The benzyl groups on the compound enhance its affinity for these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. Additionally, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can influence gene expression by altering the glycosylation status of transcription factors, thereby affecting their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate glycosylation patterns over time .

Dosage Effects in Animal Models

The effects of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside in animal models vary with different dosages. At lower doses, the compound can effectively modulate glycosylation without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects have been observed, where the compound’s impact on glycosylation and cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is involved in various metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of glycosyl groups. These interactions can affect metabolic flux and the levels of specific metabolites within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where glycosylation processes occur. The compound’s benzyl groups can also influence its accumulation and distribution within cells, affecting its overall activity and function .

Subcellular Localization

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is localized to various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where glycosylation processes are most active. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function in modulating glycosylation and other cellular processes .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRJGYIUDQFSY-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

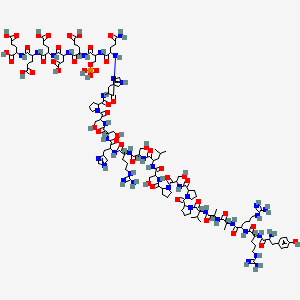

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)